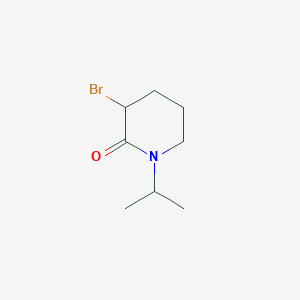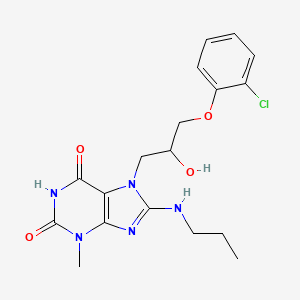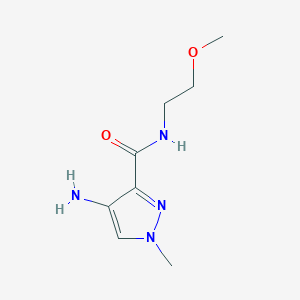
3-Bromo-1-(propan-2-yl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(propan-2-yl)piperidin-2-one is a chemical compound with the molecular formula C8H14BrNO. It has a molecular weight of 220.11 . This compound is used in various chemical reactions and has potential applications in the pharmaceutical industry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14BrNO/c1-6(2)10-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Synthetic Versatility : Piperidine derivatives, including 3-Bromo-1-(propan-2-yl)piperidin-2-one, play a crucial role in synthetic chemistry. They serve as key intermediates in the synthesis of complex molecules due to their ability to participate in various chemical transformations. For example, enantioselective synthesis methods have been developed to produce 2-substituted and 3-substituted piperidines, showcasing the utility of bromo-containing precursors in constructing chiral molecules that are relevant in drug discovery and development (Zhou et al., 2013).
Pharmacological Properties : Derivatives of piperidine, such as those synthesized from this compound, are explored for their pharmacological properties. The structural motif of piperidine is a common feature in a variety of therapeutic agents, including those with anticholinergic, antihistaminic, and dopaminergic activities. This underscores the importance of such derivatives in medicinal chemistry for the discovery of new drugs (Vardanyan, 2018).
Catalysis and Material Science
- Catalytic Applications : The chemical reactivity of this compound enables its use in catalytic processes. For instance, bromoaminocyclization, a reaction facilitated by catalytic amounts of bromodimethylsulfonium bromide, demonstrates the role of bromo-containing compounds in synthesizing highly functionalized piperidines. Such methodologies are instrumental in constructing molecules with potential biological activity and material science applications (Khan et al., 2008).
Environmental and Industrial Applications
- Extraction and Separation Processes : The structural components of piperidinium-based ionic liquids, potentially derived from compounds like this compound, are utilized in aqueous biphasic systems for the extraction of bioproducts. This highlights the compound's relevance in developing sustainable technologies for separating and purifying chemicals from industrial and biological processes (Lee et al., 2016).
Propiedades
IUPAC Name |
3-bromo-1-propan-2-ylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-6(2)10-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFDATHXIXMZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55210-88-3 |
Source


|
| Record name | 3-bromo-1-(propan-2-yl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)





![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)



![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)